

An In-depth Technical Guide to 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

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Compound of Interest

Compound Name: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**, a key chemical intermediate in the synthesis of the diuretic drug Torsemide. The document details the compound's chemical and physical properties, presents established synthesis protocols with comparative data, and discusses its significant role in pharmaceutical manufacturing. While its primary application is as a precursor, this guide also touches upon preliminary, though not extensively validated, reports of its potential biological activities. The information is structured to be a practical resource for professionals in chemical research and drug development, with a focus on data-driven insights and reproducible methodologies.

Chemical Identity and Properties

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, with the chemical formula $C_{12}H_{13}N_3O_2S$, is a pyridine derivative.^[1] It is most notably recognized as a crucial intermediate and a designated impurity (Torsemide Impurity B or Torsemide Related Compound A) in the production of Torsemide, a potent loop diuretic.^{[1][2]}

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
IUPAC Name	4-(3-methylanilino)pyridine-3-sulfonamide	[1]
Synonyms	4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, 4-(m-Tolylamino)pyridine-3-sulfonamide, Torsemide Impurity B	[1][3][4]
CAS Number	72811-73-5	[5]
Molecular Formula	C ₁₂ H ₁₃ N ₃ O ₂ S	[5]
Molecular Weight	263.32 g/mol	[5]
Appearance	White to off-white or pale-yellow solid/powder	[1]
Melting Point	162-164 °C	[1]
Density	1.357 g/cm ³ (Predicted)	[1][6]
Polar Surface Area	93.46 Å ²	[1]
Solubility	Slightly soluble in DMSO and Methanol	[6]
¹ H NMR (d ⁶ -DMSO)	δ 2.30 (s, 3H), 7.00–7.15 (m, 5H), 7.32 (m, 1H), 7.75 (brs, 1.5H), 8.05 (brs, 0.5H), 8.25 (d, 1H), 8.68 (s, 1H)	[6]

Synthesis Protocols

The synthesis of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** is well-documented, primarily involving a nucleophilic aromatic substitution reaction. The most common method utilizes 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine as starting materials. Variations in the solvent and base system can influence the reaction yield and purity of the final product.

Aqueous-Phase Synthesis

This method is a widely used protocol for the synthesis of the title compound.[\[1\]](#)

Experimental Protocol:

- **Reaction Setup:** A 2-liter three-neck flask is equipped with a mechanical stirrer, a thermometer, and a condenser.
- **Charging Reactants:** The flask is charged with 500 mL of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride. To this suspension, 49.2 mL (0.46 mol) of m-toluidine is added at room temperature.[\[6\]](#)
- **Reaction Conditions:** The reaction mixture is heated to 90°C and maintained for a minimum of 3 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[\[6\]](#)
- **Work-up and Isolation:** Upon completion, the mixture is cooled to room temperature. The pH is carefully adjusted to 7-8 using a saturated sodium bicarbonate solution.[\[6\]](#) The resulting precipitate is isolated by vacuum filtration.
- **Purification:** The crude product is dissolved in methanol (1.0 L) at room temperature, and activated carbon (Darco KB, 25g) is added. The solution is refluxed for 30 minutes and then filtered while hot through celite. The filtrate is treated with water (1.2 L) and stirred for at least 1 hour at room temperature to precipitate the purified product.[\[6\]](#)
- **Final Product:** The solid is isolated by vacuum filtration to yield the final product.[\[6\]](#)

n-Butanol-Based Synthesis

An alternative method utilizes n-butanol as the solvent, which can offer advantages in terms of yield.[\[1\]](#)

Experimental Protocol:

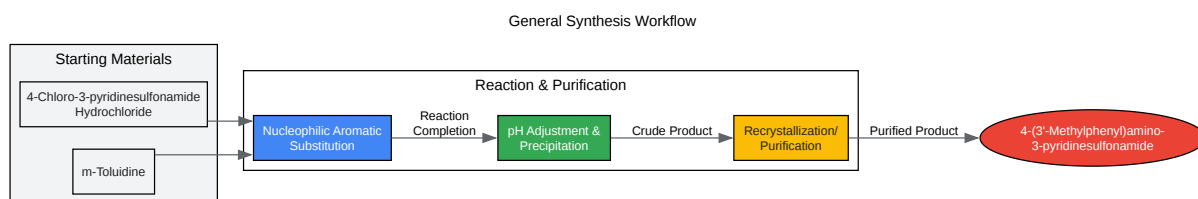
- **Reaction Setup:** A 2-liter reactor is charged with 1.2 L of n-butanol.

- Charging Reactants: 300 g (1.56 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride and 200.3 g (1.87 mol) of m-toluidine are added to the reactor.
- Reaction Conditions: The mixture is heated for 2-4 hours.
- Isolation: After cooling to room temperature, the product is isolated by filtration as a pale-yellow solid.[1]

Table 2: Comparison of Synthesis Methods

Parameter	Aqueous-Phase Method	n-Butanol-Based Method
Solvent	Water, Methanol	n-Butanol
Base	Sodium Bicarbonate	Sodium Carbonate
Reported Yield	~92% (wet weight)	~98%
Reported Purity	>99.8% (a/a)	99.96% (HPLC)
Advantages	Cost-effective and low-toxicity solvents, validated for multi-gram synthesis.[1]	Higher reported yield.[1]

Below is a diagram illustrating the general synthesis workflow.



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Caption: General workflow for the synthesis of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**.

Biological Activity and Therapeutic Potential

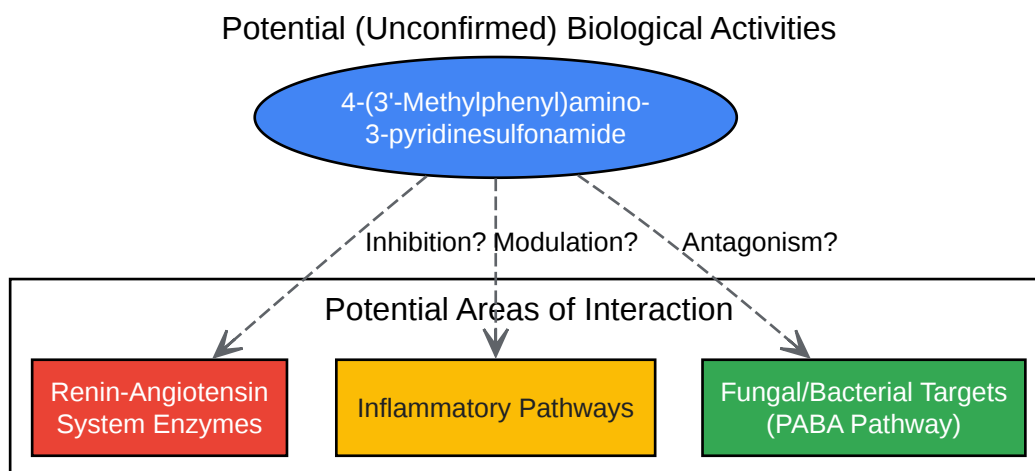
The primary role of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** is as a precursor in the synthesis of Torsemide.^{[5][7]} Consequently, dedicated research into its own pharmacological profile is limited. However, some sources suggest potential biological activities, although these claims require further rigorous investigation.

One report indicates that the compound possesses significant biological activity, speculating that its structural characteristics may contribute to the inhibition of enzymes within the renin-angiotensin system, which could have implications for cardiovascular health.^[1] The same source also mentions preliminary indications of anti-inflammatory properties, but emphasizes that further studies are necessary.^[1]

Another source makes broader claims, suggesting it has antifungal properties useful for treating vaginal yeast infections and antibiotic properties for ulcerative colitis by preventing the incorporation of para-aminobenzoic acid (PABA).^[7] These statements may reflect the general activities of the sulfonamide class of compounds and are not substantiated with specific experimental data for this molecule.

Given the lack of definitive studies, the biological effects of this compound remain largely uncharacterized. Its main relevance in a therapeutic context is as a critical starting material for Torsemide, where its purity directly impacts the quality and safety of the final active pharmaceutical ingredient.^[8]

The following diagram outlines the potential, though unconfirmed, areas of biological interaction for this compound.



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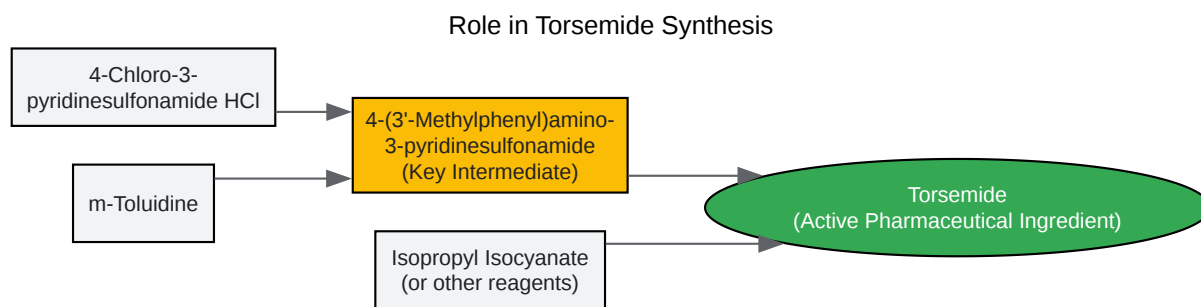
Caption: Diagram of potential but unconfirmed biological activities of the title compound.

Role in Drug Development and Manufacturing

The significance of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** in drug development is intrinsically linked to its role as the key intermediate for Torsemide.[8] The efficiency of its synthesis and the purity of the final intermediate are critical process parameters in the manufacturing of this widely used diuretic.

The conversion of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** to Torsemide is a crucial step that determines the impurity profile of the final drug substance. Therefore, robust analytical methods for its quantification are essential for quality control in pharmaceutical production.

The logical flow from starting materials to the final drug product is illustrated below.



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Caption: The central role of the title compound in the synthesis of Torsemide.

Conclusion

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a compound of high importance in the pharmaceutical industry, primarily due to its indispensable role as a building block for the diuretic Torsemide. Its synthesis is well-established, with scalable and high-purity protocols available. While there are some preliminary suggestions of intrinsic biological activity, these are not well-supported by publicly available data, and its primary value remains in its synthetic utility. For drug development professionals, control over the synthesis and purity of this intermediate is paramount to ensuring the quality, safety, and efficacy of the final Torsemide drug product. Further research would be required to fully elucidate any independent pharmacological profile it may possess.

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